3-azido-1H-1,2,4-triazol-5-amine

Description

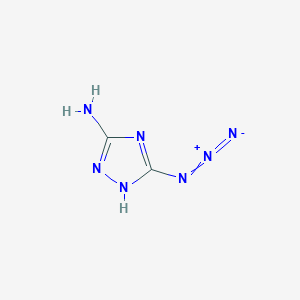

Structure

3D Structure

Propriétés

IUPAC Name |

5-azido-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N7/c3-1-5-2(7-6-1)8-9-4/h(H3,3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQJGJOWBMJPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)N=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation Routes

Dimerization and Coupling Reactions Leading to Bridged Systems

The formation of bridged systems from 3-azido-1H-1,2,4-triazol-5-amine is a key synthetic route to creating larger, more complex molecular architectures. These reactions typically involve the coupling of two triazole rings, resulting in a dimeric structure with a bridging functional group. A notable example of this is the oxidative coupling to form an azo-bridged compound.

Research has detailed the synthesis of 3,3′-azo-5,5′-diazido-1,2,4-triazole through the coupling of its precursor, 3-azido-5-amino-1,2,4-triazole. researchgate.net This transformation is achieved via an oxidative reaction, where the amino group of the starting material is converted into an azo bridge, linking the two triazole units.

The reaction is carried out using potassium permanganate (B83412) as the oxidizing agent. researchgate.net The resulting dimeric compound, 3,3′-azo-5,5′-diazido-1,2,4-triazole, has been thoroughly characterized using various analytical techniques, including NMR and IR spectroscopy, elemental analysis, differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. researchgate.net These analyses confirm the structure and provide insight into the properties of the resulting bridged system.

The table below summarizes the key findings from the characterization of the dimerized product.

| Property | Finding |

| Molecular Formula | C₄H₂N₁₄ |

| Product Name | 3,3′-azo-5,5′-diazido-1,2,4-triazole |

| Density | 1.68 g/cm³ |

| Thermal Stability (DSC) | Decomposes at 193 °C |

| Heat of Formation | 1345.1 kJ/mol |

| Source: researchgate.net |

This synthetic route demonstrates a direct method for the dimerization of this compound, leading to the formation of a stable, azo-bridged bicyclic system. The properties of the resulting compound indicate its potential for further applications based on its density and thermal stability. researchgate.net

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analytical Methods

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic environment of 3-azido-1H-1,2,4-triazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), Nitrogen-14 (¹⁴N), and Nitrogen-15 (¹⁵N) Analyses

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, while comprehensive data for the neutral compound is not extensively reported, studies on its anionic form and related derivatives provide valuable insights.

Proton (¹H) NMR: The ¹H NMR spectrum of aminotriazoles is typically characterized by signals from the N-H protons of the amino group and the triazole ring. The chemical shifts of these protons are sensitive to the solvent, concentration, and temperature due to proton exchange and hydrogen bonding. In related 3-amino-1,2,4-triazole derivatives, the amino group protons often appear as a broad singlet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For the anion of this compound, two signals have been reported at approximately 157 ppm and 154 ppm. researchgate.net These chemical shifts are in the expected range for the carbon atoms of a triazole ring, which are significantly deshielded due to the electronegativity of the adjacent nitrogen atoms.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR: Nitrogen NMR is particularly informative for nitrogen-rich compounds. While ¹⁴N NMR signals are often broad due to quadrupolar relaxation, ¹⁵N NMR, especially with the use of techniques like ¹H-¹⁵N HMBC, can provide precise chemical shift information for each nitrogen atom in the molecule. For azido-triazole systems, distinct signals are expected for the nitrogens in the triazole ring, the amino group, and the azide (B81097) moiety. The chemical shifts of the three nitrogen atoms in an azide group are typically distinct, with the central nitrogen atom exhibiting a different chemical shift from the terminal nitrogen atoms.

| Nucleus | Compound/Fragment | Solvent | Chemical Shift (δ, ppm) |

| ¹³C | Anion of this compound | - | 157, 154 researchgate.net |

Note: The provided ¹³C NMR data is for the anionic form of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong and characteristic absorption band for the asymmetric stretching vibration of the azide group (–N₃) in the region of 2100–2160 cm⁻¹. The N-H stretching vibrations of the amino group and the triazole ring typically appear as broad bands in the 3100–3400 cm⁻¹ region. Other characteristic bands include C=N and N=N stretching vibrations of the triazole ring.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying symmetric vibrations. The symmetric stretch of the azide group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. The vibrational modes of the triazole ring will also be observable.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Azide (–N₃) | Asymmetric stretch | 2100 - 2160 |

| Amino (–NH₂) / Ring N-H | N-H stretch | 3100 - 3400 |

| Triazole Ring | C=N / N=N stretch | 1400 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

X-ray Crystallography Studies

X-ray crystallography provides unambiguous proof of the molecular structure and detailed information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction of the Neutral Compound

As of the current literature, a single-crystal X-ray diffraction study of the neutral this compound has not been reported. However, the crystal structure of the closely related compound, 3-azido-N-nitro-1H-1,2,4-triazol-5-amine, has been determined. nih.gov This structure provides a valuable reference for understanding the likely bond lengths, bond angles, and potential intermolecular interactions in the target compound.

Crystallographic Investigations of Derived Energetic Salts and Coordination Compounds

The synthesis and characterization of energetic salts and coordination compounds derived from this compound are of significant interest in the field of energetic materials. X-ray crystallography plays a crucial role in determining the crystal structures of these derivatives. These studies reveal how the parent molecule interacts with different cations or metal centers, influencing properties such as density, thermal stability, and sensitivity.

Elemental Composition Analysis

Elemental analysis is a fundamental technique in the characterization of novel compounds, providing critical validation of a molecule's empirical and molecular formula. For a nitrogen-rich heterocyclic compound such as this compound, this analysis is crucial for confirming its successful synthesis and purity. The technique quantitatively determines the percentage by mass of key elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample.

The analysis is typically performed using an automated elemental analyzer. This instrument subjects a small, precisely weighed sample of the compound to high-temperature combustion in an oxygen-rich atmosphere. The combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂). These resulting gases are then separated, often by gas chromatography, and measured by a thermal conductivity detector. The instrument's software then calculates the mass percentage of each element in the original sample.

For this compound, with the molecular formula C₂H₃N₇, the theoretical elemental composition can be calculated based on its atomic weights. A comparison of these theoretical values with the experimental results obtained from elemental analysis serves as a primary indicator of the sample's purity. A close correlation between the calculated and found values, typically within a narrow margin of ±0.4%, is widely accepted in the scientific community as confirmation of the compound's identity and purity.

Detailed Research Findings

While multiple studies confirm the synthesis and characterization of this compound through various spectroscopic methods, the specific experimental data from elemental analysis is not consistently reported in publicly available abstracts. However, the methodology is a standard and essential part of the characterization of this and related energetic materials. Research indicates that this compound and its derivatives are routinely subjected to elemental analysis to verify their complex, high-nitrogen structures.

The theoretical elemental composition for this compound (C₂H₃N₇) is presented below. Experimental findings from peer-reviewed literature would be compared against these values to affirm the structural integrity of the synthesized compound.

Interactive Data Table: Elemental Composition of this compound

Below is the theoretical elemental composition for the compound. In a laboratory setting, these values would be compared against experimentally determined data.

| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Molar Mass Contribution ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.01 | 2 | 24.02 | 19.20 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 2.42 |

| Nitrogen | N | 14.01 | 7 | 98.07 | 78.38 |

| Total | C₂H₃N₇ | 125.12 | 100.00 |

Theoretical and Computational Chemistry Investigations

Analysis of Intermolecular Interactions and Solid-State Phenomena

Understanding the forces between molecules is critical for predicting the crystal structure, physical properties, and behavior of materials in the solid state. Computational analyses provide a molecular-level picture of these interactions.

Molecular Electrostatic Potential (ESP) maps are visual tools used to understand the charge distribution within a molecule and predict its reactive behavior. The ESP is calculated on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For nitrogen-rich heterocycles like 3-azido-1H-1,2,4-triazol-5-amine, ESP maps would highlight the negative potential around the nitrogen atoms of the triazole ring and the azido (B1232118) group, indicating their role as hydrogen bond acceptors. The hydrogen atoms of the amino group and the N-H of the triazole ring would show positive potential, marking them as hydrogen bond donors. This analysis is crucial for understanding how the molecules will interact with each other in the crystal lattice and with other molecules.

The Noncovalent Interactions Reduced Density Gradient (NCI-RDG) method is a computational technique used to visualize and characterize weak noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. It is based on the relationship between the electron density and its reduced gradient.

NCI-RDG plots display surfaces between interacting atoms, which are colored to indicate the type and strength of the interaction. Blue surfaces typically represent strong attractive interactions like hydrogen bonds, green indicates weak van der Waals forces, and red signifies repulsive steric clashes. For this compound, this analysis would be invaluable in detailing the specific hydrogen bonds and π-π stacking interactions that govern its crystal packing. Studies on related triazoles have emphasized the importance of such noncovalent interactions in their crystal structures. mdpi.comnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and characterize the chemical bonds between them. By locating critical points in the electron density, QTAIM can identify bond paths and quantify the nature of the interactions.

The properties at the bond critical points (BCPs), such as the electron density (ρ) and the Laplacian of the electron density (∇²ρ), reveal whether an interaction is a shared covalent bond or a closed-shell interaction (e.g., ionic bond, hydrogen bond, or van der Waals interaction). For this compound, QTAIM would be applied to precisely define and quantify the strength of the intramolecular covalent bonds and the intermolecular hydrogen bonds that stabilize its solid-state structure.

First-Principle Studies of Pressure-Induced Structural Changes in Ionic Salts

First-principle calculations serve as a powerful tool to investigate the behavior of energetic materials under extreme conditions. For derivatives of this compound, these computational studies provide fundamental insights into pressure-induced changes in crystal structure, geometry, and electronic properties.

One such study focused on the energetic ionic salt 3-azido-1,2,4-triazolium nitrate (B79036) (ATAN), employing periodic first-principle calculations to analyze its response to hydrostatic pressure ranging from 0 to 200 GPa. 36.112.18 Researchers utilized the local density approximation with the CA-PZ functional, as this method showed strong agreement with experimental crystal structure data at ambient pressure. 36.112.18

The investigation revealed that as hydrostatic compression was applied, the unit cell parameters, density, total energy, interatomic distances, bond angles, atom charges, and bond populations of the ATAN crystal changed in a regular fashion. 36.112.18 However, significant structural transformations were observed at a pressure of 200 GPa. 36.112.18 A key finding was the gradual bending of the azido group under increasing pressure, which moved toward forming a five-membered tetrazole ring. 36.112.18 Concurrently, at 200 GPa, a hydrogen atom from an adjacent cation transferred to the terminal nitrogen atom of the azido group, creating a new covalent bond. This transfer prevented the complete transformation of the azide (B81097) group into a tetrazole ring, even at very high pressures. 36.112.18 Such studies are crucial for understanding the stability and transformation mechanisms of energetic salts under high-pressure environments.

Computational Modeling of Energetic Performance Parameters

Computational modeling is essential for predicting the energetic properties of new compounds, providing a theoretical basis for their potential application as explosives. These methods allow for the estimation of key performance indicators without the need for synthesis and hazardous experimental testing.

The heat of formation (HOF) is a critical parameter that determines the energy content of a molecule. For this compound and its derivatives, theoretical calculations are employed to predict this value. The high nitrogen content and the presence of the energetic azido group typically result in a large, positive heat of formation.

Computational methods, such as those available in the Gaussian software suite, are used to calculate the gas-phase enthalpy of ions. nih.govuc.edu These calculations often rely on Density Functional Theory (DFT) methods, for instance using the B3LYP functional with a 6-31G(d,p) basis set, or more complex composite methods like CBS-4M, CBS-QB3, and G4. uc.edu For ionic salts, the solid-phase enthalpy of formation is then determined by combining the calculated gas-phase enthalpies of the cation and anion with the lattice enthalpy in a Born-Haber energy cycle. uc.edu

For 3-azido-5-amino-1,2,4-triazole, a high heat of formation has been calculated, underscoring its potential as an energetic material. researchgate.net The energetic salts derived from this compound also exhibit high positive heats of formation, a direct consequence of the energy-rich molecular backbone. researchgate.net

Table 1: Calculated Heat of Formation for this compound

| Property | Value | Source |

| Molar Heat of Formation | 1345.1 kJ mol⁻¹ | researchgate.net |

| Specific Heat of Formation | 5.468 kJ g⁻¹ | researchgate.net |

Detonation velocity (VD) and detonation pressure (P) are the most important performance parameters for an explosive. Computational simulations are widely used to predict these properties for new energetic materials. For triazole-based compounds, these predictions are often made using specialized thermochemical codes like EXPLO5, which rely on the calculated heat of formation and density. nih.govscilit.com

The Kamlet-Jacobs (K-J) equations are a well-established empirical method used within these programs to estimate detonation performance based on the elemental composition, density, and heat of formation of the compound. researchgate.netnih.gov Research on various energetic triazole salts has demonstrated that these computational predictions provide valuable assessments of performance, often showing good correlation with experimental results where available. researchgate.net

For 3-azido-5-amino-1,2,4-triazole, simulations predict excellent detonation performance. researchgate.net The combination of a high heat of formation and a good density contributes to these high calculated values. researchgate.net Similarly, energetic salts based on the 3-azido-N-nitro-1H-1,2,4-triazol-5-amine anion also show promising detonation pressures and velocities, with predicted performance that can be competitive with or superior to benchmark explosives like RDX. nih.govresearchgate.net

Table 2: Predicted Detonation Performance of this compound

| Property | Value | Source |

| Detonation Velocity (VD) | 8345 m s⁻¹ | researchgate.net |

| Detonation Pressure (P) | 26.7 GPa | researchgate.net |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Azido (B1232118) Functional Group

The azido group is a high-energy functional group that readily participates in various reactions, most notably cycloadditions and reductions.

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. organic-chemistry.orgwikipedia.org This reaction is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I) or ruthenium. organic-chemistry.orgwikipedia.orgacs.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method that yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgnih.gov The reaction mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov This process is remarkably robust, tolerating a wide range of functional groups and reaction conditions. acs.org The use of copper sulfate (B86663) and a reducing agent like granular copper in a solvent such as DMSO is a common practice. nih.gov

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to 1,5-disubstituted 1,2,3-triazoles. wikipedia.org Unlike CuAAC, RuAAC can also be employed with internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org

These cycloaddition reactions are not limited to simple alkynes. The azido group of 3-azido-1H-1,2,4-triazol-5-amine and its derivatives can react with a variety of alkynes to generate a diverse array of fused and substituted triazole compounds. For instance, the reaction of azides with terminal alkynes in the presence of a Cu(I) catalyst is a powerful tool for creating complex molecular architectures. nih.govnih.govacs.org This strategy has been used to synthesize compounds with potential biological activity. nih.gov

Table 1: Examples of Azide-Alkyne Cycloaddition Reactions

| Azide Reactant | Alkyne Reactant | Catalyst | Product | Reference(s) |

| 3-Azidoquinoline-2,4(1H,3H)-diones | Terminal alkynes | CuSO₄·5H₂O, granular copper | 1,4-Disubstituted 1,2,3-triazoles | nih.gov |

| 1-Azido-1,1,2,2-tetrafluoroethane | Terminal alkynes | Cu(I) salts | 4-Substituted N-tetrafluoroethyl-1,2,3-triazoles | nih.govacs.org |

| Azido-functionalized peptide | α-Amino alkyne | [Cu(CH₃CN)₄]PF₆, TBTA | 1,4-Disubstituted 1,2,3-triazole | nih.gov |

| Organic azides | Terminal alkynes | Cp*RuCl complexes | 1,5-Disubstituted 1,2,3-triazoles | organic-chemistry.org |

Reduction and Oxidation Processes of the Azido Group

The azido group can be readily reduced to an amino group. This transformation is a key step in the synthesis of various nitrogen-containing compounds. A common method for this reduction is the Staudinger reaction, which involves treatment with triphenylphosphine. However, in some cases, such as with 3-azidoquinoline-2,4(1H,3H)-diones, this reaction can lead to unexpected deazidation. nih.gov

The azido group can also be involved in oxidative coupling reactions. For instance, 3-azido-5-amino-1,2,4-triazole can undergo a coupling reaction with potassium permanganate (B83412) to yield 3,3′-azo-5,5′-diazido-1,2,4-triazole. researchgate.net

Reactivity of the Amino Group

The amino group in this compound is a versatile functional handle for further molecular elaboration.

Derivatization and Substitution Reactions on the Amino Moiety

The amino group can undergo various derivatization reactions, such as acylation and the formation of Schiff bases. It can also be a site for substitution reactions. For example, the amino group can be diazotized and subsequently replaced by other functional groups. researchgate.net This approach has been used in the synthesis of 3-azido-5-amino-1,2,4-triazole from 3,5-diamino-1,2,4-triazole. researchgate.net

Tautomerism Studies Involving the Amino Group

The 1,2,4-triazole (B32235) ring system, particularly when substituted with an amino group, can exhibit annular prototropic tautomerism. rsc.orgnih.gov This means the proton on the triazole ring can migrate between the different nitrogen atoms, leading to different tautomeric forms. For 3(5)-amino-1,2,4-triazoles, three potential tautomers can exist: the 5-amino-1H-, 3-amino-1H-, and 5-amino-4H-1,2,4-triazole forms. nih.gov

NMR spectroscopy and X-ray crystallography are powerful techniques used to study these tautomeric equilibria. rsc.orgnih.gov Studies on N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have shown that the 5-amino-1H-1,2,4-triazole tautomer is generally the predominant form in solution. nih.gov In the solid state, 1,2,4-triazoles with a primary amino group typically crystallize as the 5-amino tautomer. nih.gov However, instances where two different tautomers co-crystallize have also been observed. nih.gov

Table 2: Tautomeric Forms of 3(5)-Phenyl-1,2,4-triazol-5(3)-amine

| Tautomer | Name | Crystallization | Reference(s) |

| I | 3-Phenyl-1,2,4-triazol-5-amine | Co-crystallized with Tautomer II | nih.gov |

| II | 5-Phenyl-1,2,4-triazol-3-amine | Co-crystallized with Tautomer I | nih.gov |

| III | 5-Phenyl-4H-1,2,4-triazol-3-amine | Theoretical | nih.gov |

Triazole Ring Functionalization and Heterocycle Annulation

The 1,2,4-triazole ring itself can serve as a scaffold for the construction of more complex fused heterocyclic systems. The reactivity of the substituents on the triazole ring can be harnessed to build annulated structures. For example, 5-aminotriazoles can be used as building blocks in three-component condensation reactions to synthesize spiro-triazolopyridones. semanticscholar.org

Furthermore, the functional groups on the triazole ring can be modified to create new reactive sites. For instance, the reaction of 1H-1,2,4-triazole-3,5-diamine with triethylorthoformate and sodium azide can lead to the formation of a tetrazole ring attached to the triazole core. researchgate.net This resulting bitetrazole system can then undergo further reactions, such as the conversion of the remaining amino group to an azido group. researchgate.net

The combination of the reactivity of the azido group, the amino group, and the triazole ring makes this compound a valuable and versatile building block in synthetic organic chemistry, particularly for the creation of novel nitrogen-rich heterocyclic compounds.

Coordination Chemistry: Ligand Synthesis and Complexation Studies

The coordination chemistry of this compound as a ligand is an emerging area of study, primarily driven by the quest for novel energetic materials and coordination polymers with unique properties. The molecule possesses multiple potential coordination sites, including the nitrogen atoms of the triazole ring, the amino group, and the azido group, making it a versatile building block for various metal complexes. Research in this area focuses on the synthesis of ligands derived from this compound and their subsequent complexation with a range of metal ions.

The synthesis of coordination compounds involving this compound often involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting complexes can exhibit a variety of structures, from discrete mononuclear species to extended one-, two-, or three-dimensional coordination polymers. The final architecture is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-anions, and the reaction conditions.

While extensive research on the coordination chemistry of the parent compound, 3-amino-1,2,4-triazole, and other derivatives is available, specific studies on this compound are less common. However, the existing literature on related compounds provides valuable insights into the potential coordination behavior of this ligand. For instance, studies on 3-amino-1H-1,2,4-triazole-5-carboxylic acid have shown the formation of multidimensional transition metal complexes with varying dimensionalities, from discrete mononuclear complexes to layered materials. nih.gov

The primary interest in the metal complexes of this compound and its derivatives lies in the field of energetic materials. The incorporation of metal ions into a matrix of high-nitrogen ligands can lead to compounds with high densities, positive heats of formation, and desirable detonation properties. The synthesis of energetic salts of this compound with various cationic moieties has been reported, highlighting the compound's utility in this field. researchgate.net

Although detailed complexation studies and extensive crystallographic data for coordination polymers of this compound are not widely published, the synthesis of related triazole-based coordination polymers is well-documented. These studies often report the formation of complexes where the triazole ligand acts as a bridge between metal centers, leading to the formation of extended networks.

Future research in this area is expected to focus on the systematic synthesis and characterization of new coordination complexes with this compound. This will likely involve a wider range of transition metals and the use of various ancillary ligands to tune the properties of the resulting materials. The determination of their crystal structures through single-crystal X-ray diffraction will be crucial for understanding the structure-property relationships in these compounds.

Advanced Research Applications in Materials Science

Development of Nitrogen-Rich Energetic Materials

The quest for high-performance energetic materials that offer a superior balance of energy output and safety has led researchers to explore nitrogen-rich compounds. These materials derive their energy from the substantial heat of formation released upon decomposition into the highly stable dinitrogen (N₂) gas. 3-azido-1H-1,2,4-triazol-5-amine serves as a critical building block in this field due to its inherently high nitrogen content and the energetic properties conferred by the azido (B1232118) group.

The design of high-performance detonation materials based on this compound and its derivatives is guided by several key principles aimed at maximizing energy density while maintaining acceptable levels of safety and stability. A primary strategy involves the incorporation of a high density of nitrogen-nitrogen and carbon-nitrogen bonds, which are characteristic of azole-based compounds. These bonds are highly endothermic, and their cleavage and rearrangement into N₂ gas during detonation release a significant amount of energy.

A common design strategy is to create larger, more complex energetic molecules by linking multiple this compound units or by incorporating other nitrogen-rich heterocycles like tetrazoles. nih.gov For instance, the synthesis of (E)-1,2-bis(3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene demonstrates this principle, where an azo bridge links two complex azidotriazole-tetrazole moieties, resulting in a molecule with a very high nitrogen content of 80.62%. nih.gov Another approach involves the formation of energetic salts. By reacting the triazole ring with various bases, researchers can create salts that exhibit a range of sensitivities and detonation properties. For example, the formation of a hydrazinium (B103819) salt of a derivative of this compound has been shown to yield detonation performance comparable to that of the well-known explosive HMX. nih.gov

A crucial aspect of developing new energetic materials is the assessment of their sensitivity to mechanical stimuli such as impact and friction. Materials that are overly sensitive are hazardous to handle, transport, and store. Research on derivatives of this compound aims to strike a balance between high energy output and low mechanical sensitivity.

A study on energetic salts based on 3-azido-N-nitro-1H-1,2,4-triazol-5-amine, a direct derivative of the title compound, revealed a wide range of impact sensitivities. nih.gov The sensitivities of these salts were found to be highly dependent on the cation used in their formation. For example, the parent compound, 3-azido-N-nitro-1H-1,2,4-triazol-5-amine, is very sensitive with an impact sensitivity of 2.5 Joules. However, by forming salts with various nitrogen-rich cations, the impact sensitivity can be significantly reduced, with some salts being insensitive to impacts greater than 40 Joules. nih.gov This tunability is a highly desirable characteristic in the design of new energetic materials.

Similarly, the friction sensitivity of these materials is a critical parameter. For instance, the coupling product of 3-azido-5-amino-1,2,4-triazole, namely 3,3′-azo-5,5′-diazido-1,2,4-triazole, has been reported to have a friction sensitivity of 72 Newtons. researchgate.net This level of sensitivity, while still requiring careful handling, is within an acceptable range for certain applications.

Below is an interactive data table summarizing the mechanical sensitivity of selected energetic compounds derived from or related to this compound.

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

|---|---|---|---|

| 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine | 2.5 | Not Reported | nih.gov |

| Ammonium salt of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | 10 | Not Reported | nih.gov |

| Hydrazinium salt of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | 5 | Not Reported | nih.gov |

| Guanidinium salt of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | >40 | Not Reported | nih.gov |

| Triaminoguanidinium salt of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | 20 | Not Reported | nih.gov |

| 3,3′-Azo-5,5′-diazido-1,2,4-triazole | 6 | 72 | researchgate.net |

The thermal stability of an energetic material is a measure of its resistance to decomposition at elevated temperatures. High thermal stability is essential for the safe storage and application of these materials, especially in environments where they might be exposed to heat. The decomposition temperature is a key indicator of thermal stability.

Derivatives of this compound have been shown to possess good thermal stabilities. For example, 3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine has a decomposition temperature of 216 °C, while its azo-bridged dimer, (E)-1,2-bis(3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene, decomposes at an even higher temperature of 221 °C. nih.gov These values are noteworthy, as they are among the highest for metal-free primary explosives. nih.gov The thermal stability of energetic salts derived from 3-azido-N-nitro-1H-1,2,4-triazol-5-amine also varies with the cation, with decomposition temperatures ranging from 137 °C to 188 °C. nih.gov

The thermal decomposition mechanism of azidotriazole-based energetic materials is complex. It is generally understood that the initial step in the decomposition of many azido-containing energetic materials is the cleavage of the weak C-N₃ or N-N₃ bond, leading to the release of N₂ gas and the formation of highly reactive radical species. These radicals then trigger a cascade of further decomposition reactions, ultimately leading to the formation of stable gaseous products. The presence of other functional groups, such as the amino group, can influence the decomposition pathway by participating in intra- and intermolecular reactions that can either stabilize or destabilize the molecule.

The following interactive data table presents the thermal decomposition temperatures of selected energetic compounds related to this compound.

| Compound | Decomposition Temperature (°C) | Reference |

|---|---|---|

| 3-Azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine | 216 | nih.gov |

| (E)-1,2-Bis(3-azido-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazol-5-yl)diazene | 221 | nih.gov |

| 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine | 145 | nih.gov |

| Ammonium salt of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | 178 | nih.gov |

| Hydrazinium salt of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | 158 | nih.gov |

| Guanidinium salt of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | 188 | nih.gov |

| Triaminoguanidinium salt of 3-azido-N-nitro-1H-1,2,4-triazol-5-amine | 172 | nih.gov |

| 3,3′-Azo-5,5′-diazido-1,2,4-triazole | 193 | researchgate.net |

Role as a Versatile Building Block in Organic Synthesis

Beyond its applications in energetic materials, the chemical structure of this compound makes it a valuable and versatile building block in organic synthesis. The presence of multiple reactive sites—the azido group, the amino group, and the triazole ring itself—allows for a wide range of chemical transformations, leading to the construction of more complex and functionally diverse molecules.

The 1,2,4-triazole (B32235) ring is a common motif in many biologically active compounds. The amino group on the this compound scaffold can be readily transformed into other functional groups or used as a nucleophile in cyclization reactions to build fused heterocyclic systems. For example, aminotriazoles are known precursors for the synthesis of triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] nih.govresearchgate.netresearchgate.nettriazines, which are classes of compounds with a broad range of biological activities.

The azido group can also participate in various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for linking different molecular fragments. While direct examples using this compound in this specific context are not extensively documented in readily available literature, the principle of using azido-functionalized heterocycles in click chemistry is well-established.

The term "advanced chemical entities" encompasses a broad range of molecules with specific, high-value applications, including pharmaceuticals, agrochemicals, and functional materials. The 1,2,4-triazole core is a key pharmacophore in a number of clinically used drugs, particularly antifungal agents such as fluconazole (B54011) and itraconazole. nih.gov The ability to synthesize a variety of substituted aminotriazoles makes them attractive starting materials for the discovery of new therapeutic agents.

While the direct application of this compound as a precursor for currently marketed drugs is not apparent, its structural motifs are relevant to medicinal chemistry research. For instance, various 1,2,4-triazole derivatives have been investigated for their potential as antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents. nih.gov The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, for example, highlights the utility of the aminotriazole scaffold in creating libraries of compounds for biological screening. rsc.org The combination of the triazole ring with other pharmacologically relevant groups can lead to the development of novel drug candidates with improved efficacy and selectivity.

Future Research Directions and Emerging Perspectives

Innovations in Green Synthetic Methodologies

The traditional synthesis of nitrogen-rich heterocyclic compounds, including 3-azido-1H-1,2,4-triazol-5-amine, often involves multi-step processes and the use of hazardous reagents. researchgate.net A significant future research direction lies in the development of green synthetic methodologies that prioritize environmental sustainability, safety, and efficiency. This involves exploring alternative reaction pathways, solvents, and catalysts.

Future research will likely focus on:

Catalytic Systems: Investigating novel metal-free or earth-abundant metal catalysts for the diazotization and azidation steps to replace harsher reagents.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound and its derivatives. Flow chemistry offers enhanced safety for handling potentially explosive intermediates, improved heat and mass transfer, and the potential for process automation and scalability.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic solvents.

Microwave-Assisted Synthesis: Further investigation into microwave-assisted reactions, which have been shown to accelerate reaction times and improve yields for the synthesis of related triazole compounds. rsc.org

A comparison of potential synthetic approaches is outlined in the table below.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Reagents | Often involves harsh acids and sodium azide (B81097) | Use of milder reagents, potentially with catalytic systems |

| Solvents | Typically volatile organic solvents | Water, ionic liquids, or solvent-free conditions |

| Safety | Handling of potentially explosive intermediates in batch processes | Enhanced safety through flow chemistry |

| Efficiency | Can be multi-step with moderate yields | Potentially fewer steps with higher yields and reduced waste |

Integration of Machine Learning in Predictive Material Design

The discovery and optimization of new materials have traditionally relied on time-consuming and costly trial-and-error experimentation. nih.gov The integration of machine learning (ML) and data science is set to revolutionize this process, particularly in the field of energetic materials. osti.gov For derivatives of this compound, ML can accelerate the design of new molecules with tailored properties.

Key areas for the application of ML include:

Property Prediction: ML models can be trained on existing data to predict key properties of new, unsynthesized derivatives, such as density, heat of formation, detonation velocity, and sensitivity. researchgate.netumd.eduacs.org This allows for the rapid screening of large virtual libraries of compounds.

Inverse Design: Generative ML models can be employed for the inverse design of molecules, where desired properties are specified as input, and the model generates novel chemical structures that are likely to exhibit those properties.

Structure-Property Relationship Elucidation: ML algorithms can help identify complex, non-linear relationships between molecular structures and their macroscopic properties, providing insights that can guide rational material design. researchgate.net

The table below summarizes various ML techniques and their potential applications in designing materials based on this compound.

| Machine Learning Technique | Application in Material Design | Potential Impact |

| Deep Learning | Predicting properties of new materials based on their chemical structures. osti.gov | Rapidly identifies promising candidates from large chemical spaces. |

| Gaussian Process Regression | Provides predictions with uncertainty estimates for material properties. umd.edu | Helps in prioritizing experiments by indicating the reliability of predictions. |

| Generative Models | Proposing novel molecular structures with desired performance characteristics. | Accelerates the discovery of new high-performing, insensitive energetic materials. |

Exploration of Polymeric and Supramolecular Structures

The unique structural features of the triazole ring, such as its large dipole moment and ability to participate in hydrogen bonding and metal coordination, make it an excellent building block for the construction of polymers and supramolecular assemblies. researchgate.netmdpi.com Future research is expected to leverage this compound and its derivatives as monomers for creating novel macromolecular architectures.

Emerging research directions include:

Nitrogen-Rich Polymers: The polymerization of functionalized this compound derivatives could lead to the development of new nitrogen-rich polymers. These materials could have applications as advanced energetic materials or gas-generating agents with tailored decomposition characteristics.

Supramolecular Gels: The self-assembly of appropriately designed derivatives could form supramolecular gels. nih.gov These soft materials could find use in areas such as drug delivery or as stimuli-responsive materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The triazole and amine functionalities can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. mdpi.com These materials could exhibit interesting properties, such as high thermal stability and tunable porosity, for applications in catalysis or gas storage. The use of nitrogen-rich ligands is a promising strategy for creating energetic MOFs with enhanced stability. mdpi.com

The table below outlines potential macromolecular structures derived from this compound and their prospective applications.

| Macromolecular Structure | Key Interactions | Potential Applications |

| Nitrogen-Rich Polymers | Covalent bonding | Advanced energetic materials, gas generators |

| Supramolecular Assemblies | Hydrogen bonding, π-π stacking researchgate.net | Smart materials, sensors, drug delivery nih.gov |

| Coordination Polymers/MOFs | Metal-ligand coordination mdpi.com | Catalysis, gas storage, thermally stable energetic materials mdpi.com |

Diversification of Functional Material Applications Beyond Energetic Systems

While this compound is primarily known for its energetic properties, the inherent chemical functionalities of the aminotriazole scaffold suggest a broad range of potential applications in other fields. researchgate.net Future research will likely focus on modifying the core structure to develop new functional materials.

Potential areas of exploration include:

Medicinal Chemistry: Triazole derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net The amino and azido (B1232118) groups on the this compound backbone could be functionalized to create libraries of new compounds for screening as potential therapeutic agents.

Agrochemicals: Aminotriazoles have been successfully used in the development of herbicides, fungicides, and plant growth regulators. researchgate.net Derivatives of this compound could be investigated for their potential as new agrochemicals.

Corrosion Inhibitors: The nitrogen atoms in the triazole ring can effectively coordinate with metal surfaces, making triazole derivatives excellent candidates for corrosion inhibitors. Research into the application of this compound derivatives for the protection of various metals could be a fruitful avenue.

Ligands for Catalysis: The ability of the triazole ring to coordinate with metal ions also makes its derivatives promising ligands for catalysis. mdpi.com New catalytic systems could be developed for a variety of organic transformations.

The table below summarizes potential non-energetic applications for functionalized derivatives of this compound.

| Application Area | Key Functional Groups | Rationale |

| Medicinal Chemistry | Amino, Triazole Ring | Known biological activity of triazole scaffolds. researchgate.net |

| Agrochemicals | Amino, Triazole Ring | Established use of aminotriazoles as herbicides and fungicides. researchgate.net |

| Corrosion Inhibition | Triazole Ring Nitrogen Atoms | Ability to form a protective layer on metal surfaces. |

| Catalysis | Triazole Ring | Potential to act as ligands for transition metal catalysts. mdpi.com |

Q & A

Basic Synthesis and Characterization

Q1: What are the optimal synthetic routes for 3-azido-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized? A: The synthesis typically involves azidation of a triazole precursor. Key parameters include temperature control (20–40°C), solvent selection (e.g., acetonitrile or DMF), and stoichiometric ratios of NaN₃ to the starting material. Microwave-assisted synthesis can enhance yield and reduce reaction time . Post-synthesis purification via recrystallization (ethanol/water mixtures) is critical to isolate high-purity crystals.

Q2: Which spectroscopic and analytical methods are essential for characterizing this compound? A: Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, while infrared (IR) spectroscopy identifies the azide (-N₃) stretch at ~2100 cm⁻¹. Elemental analysis validates stoichiometry, and differential scanning calorimetry (DSC) assesses thermal stability. Single-crystal X-ray diffraction provides definitive bond lengths and angles .

Advanced Applications in Energetic Materials

Q3: How are detonation properties (velocity, pressure) of nitrogen-rich salts derived from this compound evaluated? A: Detonation velocity (D) and pressure (P) are calculated using the EXPLO5 software based on crystal density and heat of formation (ΔHf). Experimental validation involves plate dent tests and confined detonation velocity measurements. Discrepancies between computational and experimental results often arise from crystal defects or impurities .

Q4: What computational approaches predict the compound’s thermodynamic stability and reactivity? A: Density functional theory (DFT) with Gaussian 03 or similar suites calculates ΔHf and bond dissociation energies. Molecular dynamics simulations model decomposition pathways under thermal stress, revealing critical stability thresholds (e.g., onset decomposition temperatures >200°C) .

Structural and Tautomeric Analysis

Q5: How does tautomerism affect the reactivity of 1,2,4-triazole derivatives like this compound? A: Annular tautomerism (shifts between 3-azido and 5-azido positions) alters electronic properties. X-ray crystallography confirms the dominant tautomer in the solid state, while NMR in solution detects equilibrium shifts. Tautomer stability correlates with substituent electron-withdrawing/donating effects .

Stability and Safety in Handling

Q6: What protocols mitigate risks during thermal and impact sensitivity testing? A: Use remote-controlled DSC for thermal analysis to avoid direct exposure. Impact sensitivity is tested via a BAM drop-hammer apparatus; compounds with sensitivity <10 J require inert-atmosphere handling. Storage in desiccated, cool environments (<5°C) prevents accidental decomposition .

Advanced Derivative Design

Q7: What strategies improve the energetic performance of nitrogen-rich salts derived from this compound? A: Salt formation with cations like triaminoguanidinium increases density (up to 1.79 g/cm³) and oxygen balance. Introducing nitro (-NO₂) or tetrazolyl groups enhances detonation performance (D >9000 m/s, P >30 GPa) but requires balancing sensitivity and stability .

Key Research Gaps

- Mechanistic studies on azide decomposition pathways under varying pH.

- Comparative analysis of tautomer stability in polar vs. nonpolar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.